

Early-Phase Clinical Development of Levovirin Valinate Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: *Levovirin valinate hydrochloride*

Cat. No.: *B1675188*

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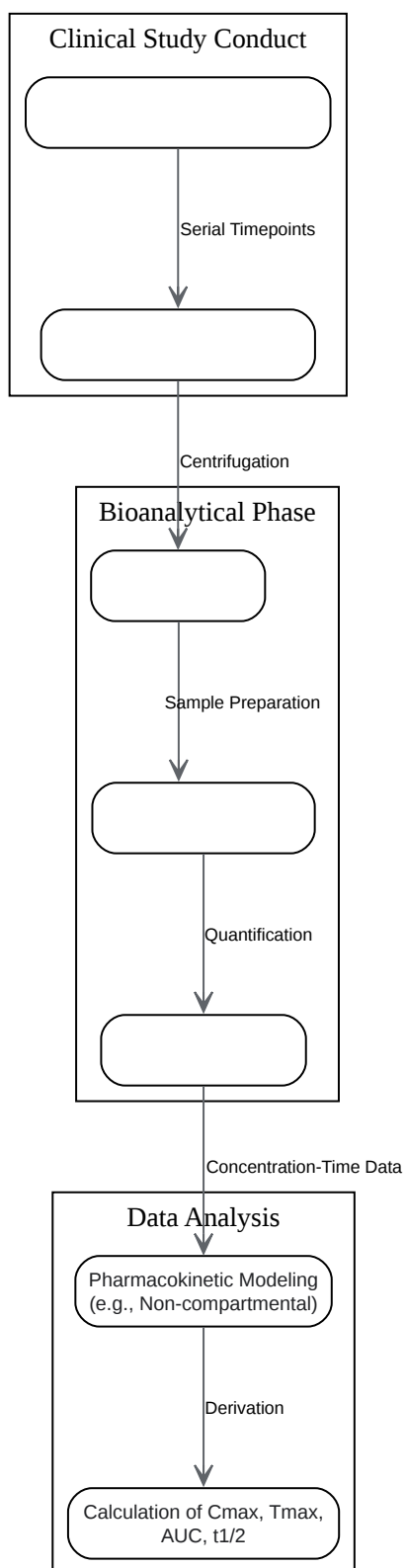
Introduction

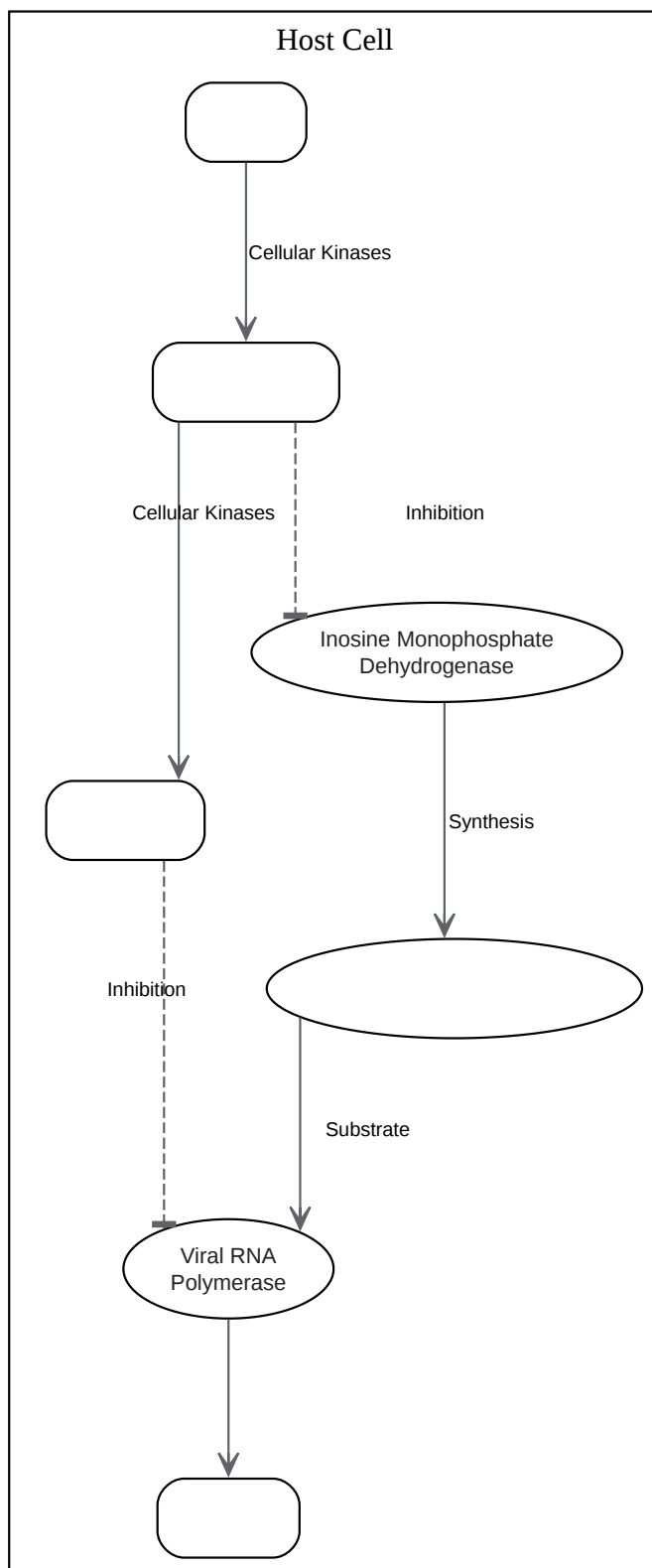
Levovirin valinate hydrochloride, a valine ester prodrug of levovirin, was developed as an investigational antiviral agent. As a prodrug, it is designed to enhance the oral bioavailability of levovirin, the active moiety.^[1] This technical guide provides a comprehensive overview of the available early-phase clinical trial data, experimental methodologies, and the proposed mechanism of action for **Levovirin valinate hydrochloride**.

Pharmacokinetics and Metabolism

Levovirin valinate hydrochloride undergoes rapid and extensive conversion to its active form, levovirin, following oral administration.^[1] The prodrug itself has a short half-life of less than one hour.^[1]

Experimental Workflow for Pharmacokinetic Analysis





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References

- 1. Single- and multiple-dose pharmacokinetics of levovirin valinate hydrochloride (R1518) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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